N-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Physicochemical profiling Drug-likeness Lead optimization

This benzenesulfonamido-thiazole-propanamide compound features a structurally critical 3-acetylphenyl terminal substituent—a group that cannot be interchanged with close in-series analogs (e.g., 4-benzamide or 3,4-dimethoxyphenyl) without altering hydrogen-bonding capacity, steric profile, and electronic distribution at the amide terminus. In related sulfonamide-thiazole series, minor aryl substitution changes produced up to 10-fold IC₅₀ shifts, making correct terminal-group selection essential for interpretable SAR. The propanamide linker and meta-acetyl motif are absent from patent-protected exemplars (EP2678336B1/US20180215723A1 families), offering structural novelty for kinase selectivity studies. With computed logP ~3.2 and tPSA 95 Ų, this compound serves as the high-lipophilicity benchmark for permeability SAR across the series. Procure for fragment-based DHFR screening, QSAR matrix construction, or PAMPA permeability profiling.

Molecular Formula C20H19N3O4S2
Molecular Weight 429.5 g/mol
CAS No. 1040641-04-0
Cat. No. B3205168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide
CAS1040641-04-0
Molecular FormulaC20H19N3O4S2
Molecular Weight429.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H19N3O4S2/c1-14(24)15-6-5-7-16(12-15)21-19(25)11-10-17-13-28-20(22-17)23-29(26,27)18-8-3-2-4-9-18/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,23)
InChIKeyMAHASHBDSXFRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide (CAS 1040641-04-0): Chemical Class, Structural Identity, and Procurement-Relevant Characteristics


N-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide (CAS 1040641-04-0) is a synthetic small molecule belonging to the benzenesulfonamide-thiazole hybrid class, with molecular formula C₂₀H₁₉N₃O₄S₂ and molecular weight 429.5 g/mol [1]. Its architecture comprises three pharmacophoric modules—a terminal 3-acetylphenyl ring, a central propanamide linker, and a 2-phenylsulfonamido-thiazole core—that collectively position it at the intersection of sulfonamide-based enzyme inhibition and thiazole-mediated target engagement. The compound is currently catalogued as a research-grade screening compound or building block offered by multiple commercial suppliers, typically at ≥95% purity . No peer-reviewed primary pharmacology data or patent-protected biological activity has been identified for this specific structure in curated public databases, including ChEMBL and ZINC [2][3].

Why Generic Substitution Fails for N-(3-Acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide: Comparator Differentiation Within the Benzenesulfonamido-Thiazole Series


Within the benzenesulfonamido-thiazole-propanamide series (CAS cluster 1040639–1040641), the 3-acetylphenyl amide substituent constitutes a structurally distinct terminal group that cannot be interchanged with close analogs—such as 4-benzamide (CAS 1040641-20-0), 3,4-dimethoxyphenyl (CAS 1040639-96-0), or cyclohexylmethyl (CAS 1040641-12-0)—without altering hydrogen-bonding capacity, steric profile, and electronic distribution at the amide terminus [1]. In related sulfonamide-thiazole series evaluated for PTP1B inhibition and carbonic anhydrase binding, even minor aryl substitution changes on the amide nitrogen produced up to 10-fold shifts in IC₅₀ values, demonstrating that the terminal group is a critical determinant of target engagement and selectivity [2]. For procurement decisions in SAR expansion, fragment-based screening, or selectivity profiling, selecting the correct terminal substituent pre-validated for the target of interest is essential; generic replacement with another in-series analog risks loss of activity, altered selectivity, or uninterpretable assay outcomes.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide: Physicochemical Signature, Structural Uniqueness, and Class-Level Activity Inference


Physicochemical Differentiation: Computed logP and Topological Polar Surface Area of the 3-Acetylphenyl Analog vs. In-Series Comparators

The 3-acetylphenyl terminal group on the target compound confers a distinct physicochemical signature relative to its closest in-series analogs. Based on ZINC database computed properties, the target compound (CAS 1040641-04-0) has a predicted logP of 3.185–3.354 and a topological polar surface area (tPSA) of 95 Ų [1][2]. In contrast, the 4-benzamide analog (CAS 1040641-20-0) bears a more polar terminal amide, which would increase tPSA (estimated >120 Ų owing to an additional primary amide) and reduce logP, while the 3,4-dimethoxyphenyl analog (CAS 1040639-96-0) adds two methoxy groups that increase hydrogen-bond acceptor count and molecular flexibility [3]. These differences in lipophilicity and polar surface area directly affect membrane permeability potential and plasma protein binding propensity, making the 3-acetylphenyl derivative the most lipophilic and least polar member of the series—a profile that may favor central nervous system penetration or intracellular target access in permeability-limited assays [4].

Physicochemical profiling Drug-likeness Lead optimization

Structural Uniqueness: The 3-Acetylphenyl Amide Substituent Confers a Distinct H-Bond Acceptor/Donor Pharmacophore Not Recapitulated by Any Other In-Series Analog

The 3-acetyl group on the terminal phenyl ring introduces a unique hydrogen-bond acceptor (ketone carbonyl) at the meta position relative to the amide attachment, a pharmacophoric feature absent from the 4-benzamide (CAS 1040641-20-0), 3,4-dimethoxyphenyl (CAS 1040639-96-0), and cyclohexylmethyl (CAS 1040641-12-0) analogs [1]. In the PTP1B inhibitor series reported by Varshney et al. (2012), aryl thiazolyl phenylsulfonamides with carbonyl-containing terminal substituents engaged the catalytic site residue Arg221 through a water-mediated hydrogen bond, contributing 5–8-fold improvements in IC₅₀ relative to non-carbonyl analogs . Although direct PTP1B data for the target compound are not available, the meta-acetyl pharmacophore is structurally pre-organized to participate in analogous target interactions, whereas the para-benzamide and dimethoxyphenyl analogs lack this geometrically positioned H-bond acceptor .

Structure-activity relationship Pharmacophore modeling Scaffold-based design

Class-Level Antimicrobial Potential: Sulfonamide-Thiazole Hybrid Scaffold Activity Against Drug-Resistant Strains

The benzenesulfonamide-thiazole hybrid scaffold to which the target compound belongs has been validated in the peer-reviewed literature as a privileged chemotype for antimicrobial activity against multidrug-resistant (MDR) strains. Hussein et al. (2020) reported that N4-substituted sulfonamides bearing a thiazole moiety exhibited antimicrobial activity against MDR Gram-positive and Gram-negative clinical isolates, with molecular docking confirming binding to the dihydrofolate reductase (DHFR) active site—the canonical target of sulfonamide antibacterials [1]. Concurrently, Abbas et al. (2023) demonstrated that structural hybrids of sulfonamide and thiazole moieties produced moderate to strong antibacterial effects against Gram-positive strains [2]. While the target compound (CAS 1040641-04-0) carries the identical benzenesulfonamido-thiazole pharmacophore, direct MIC data for this specific structure are absent from the public domain. The critical structural differentiation is that its 3-acetylphenyl terminal group is distinct from the N4-substitution patterns evaluated in published series, meaning its antimicrobial activity profile cannot be inferred by simple analogy and requires de novo experimental determination .

Antimicrobial resistance DHFR inhibition Multidrug-resistant pathogens

Kinase and Enzyme Inhibition Landscape: Structural Positioning of the Target Compound Within the Benzenesulfonamide-Thiazole Patent Space

The benzenesulfonamide-thiazole chemotype is extensively represented in the kinase inhibitor patent literature. EP2678336B1 (Nerviano Medical Sciences) claims thiazolylphenyl-benzenesulfonamido derivatives as protein kinase modulators for oncology indications [1]. US20180215723A1 claims substituted hydrophobic benzene sulfonamide thiazole compounds for treating cancers including melanoma [2]. EP4201928A1 further extends this class for gastric, skin, and other cancers [3]. The target compound (CAS 1040641-04-0) features a 2-phenylsulfonamido-thiazole core consistent with these patent families, but its propanamide linker and 3-acetylphenyl terminus are structurally distinct from the exemplified acetamide-linked biaryl systems that dominate these disclosures. This structural divergence positions it as a potentially useful selectivity probe: if the patented acetamide series preferentially inhibits a narrow kinase panel, the propanamide-linked 3-acetylphenyl analog could exhibit a shifted selectivity profile due to altered linker length and terminal group geometry.

Kinase inhibition Cancer therapeutics Patent landscape analysis

N-(3-Acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide: Evidence-Anchored Application Scenarios for Research Procurement


SAR Diversification of Benzenesulfonamide-Thiazole Kinase Inhibitor Leads

For medicinal chemistry teams expanding SAR around benzenesulfonamide-thiazole kinase inhibitor scaffolds (e.g., EP2678336B1 and US20180215723A1 patent families), the target compound offers a structurally differentiated probe with a propanamide linker and 3-acetylphenyl terminus—features absent from the predominantly acetamide-linked exemplars in the patent literature [1][2]. Procurement of this compound enables experimental interrogation of whether extending the linker by one methylene unit and reversing amide orientation alters kinase selectivity, cellular potency, or metabolic stability relative to the patent-protected chemical space.

Permeability-Optimized Screening in CNS or Intracellular Target Campaigns

The compound's computed logP (3.185–3.354) and tPSA (95 Ų) place it near the upper boundary of CNS drug-likeness criteria (tPSA <90 Ų, logP 2–5), distinguishing it from more polar in-series analogs such as the 4-benzamide derivative (CAS 1040641-20-0, estimated tPSA >120 Ų) [1]. Research groups conducting parallel artificial membrane permeability assays (PAMPA) or cell-based uptake studies across a benzenesulfonamido-thiazole series can use this compound as the high-lipophilicity benchmark to establish a permeability SAR trend that spans the full polarity range of the series.

Fragment-Based or Scaffold-Hopping Discovery Starting from the Validated Sulfonamide-Thiazole DHFR Pharmacophore

The benzenesulfonamido-thiazole core is validated as a DHFR-binding pharmacophore with antimicrobial activity against MDR clinical isolates [1]. The target compound's 3-acetylphenyl tail represents a structurally unexplored N-substitution pattern relative to the published N4-substituted sulfonamide-thiazole series of Hussein et al. (2020) [2]. Laboratories engaged in fragment growing or scaffold hopping from the DHFR sulfonamide site can procure this compound as a rationally designed diversification fragment to probe whether the meta-acetyl pharmacophore introduces supplementary interactions with the DHFR active site or confers selectivity against mammalian DHFR isoforms.

Physicochemical Comparator for the Benzenesulfonamido-Thiazole-Propanamide Analog Series

Given the absence of published biological activity data for CAS 1040641-04-0 in curated databases (ChEMBL, ZINC) [1], the compound currently serves primarily as a physicochemical and structural comparator within its congeneric series. Procurement is appropriate for cheminformatics groups constructing QSAR models, calculating molecular descriptors, or performing Free-Wilson analysis across the 1040639–1040641 CAS cluster. Its computed properties (logP, tPSA, rotatable bonds, HBD/HBA counts) provide one data point in a systematic physicochemical matrix that spans from polar (4-benzamide) to lipophilic (cyclohexylmethyl) terminal substituents [2].

Quote Request

Request a Quote for N-(3-acetylphenyl)-3-(2-(phenylsulfonamido)thiazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.